N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide is a chemical compound that has been synthesized for scientific research purposes. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and medical imaging. In
Wissenschaftliche Forschungsanwendungen
Fluoropyrimidine in Anticancer Research
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs like capecitabine, have been central to anticancer research due to their ability to interfere with nucleic acid synthesis. Research on novel oral fluoropyrimidine derivatives, such as S-1, aims to enhance the therapeutic index of 5-FU by improving its pharmacokinetic profile and reducing gastrointestinal toxicity. S-1, for example, combines tegafur (a prodrug of 5-FU), a dihydropyrimidine dehydrogenase inhibitor, and a gastrointestinal toxicity reducer, demonstrating significant anticancer activity across a range of malignancies, including gastric, pancreatic, and colorectal cancers (Chu et al., 2004).
Development of Kinase Inhibitors
The design and synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors illustrate another application of fluoropyrimidine compounds in scientific research. These molecules, often characterized by their regioselective substitutions, are investigated for their anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation and survival (Wada et al., 2012).
Radiotracer Development for PET Imaging
Fluoropyrimidine derivatives are also explored in the development of positron emission tomography (PET) radiotracers for imaging cannabinoid receptors and potentially other targets in the human brain. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the potential of fluoropyrimidine compounds in enhancing neuroimaging techniques and studying neurological disorders (Katoch-Rouse & Horti, 2003).
Enzyme Inhibition for Drug Development
The investigation into novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which exhibit moderate cytotoxic activity against tumor cell lines, represents the ongoing effort to find effective enzyme inhibitors. By altering the core ring structure and substituents, researchers aim to develop clinically useful antitumor agents with improved efficacy and selectivity (Tomita et al., 2002).
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-6-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-7-2-11(8-19-15)16(23)22-13-3-5-14(6-4-13)25-17-20-9-12(18)10-21-17/h2,7-10,13-14H,3-6H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSDSDYXYMIZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.